molecular formula C23H28F2N6O4S B8812661 Ticagrelor

Ticagrelor

Cat. No.: B8812661
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-UHFFFAOYSA-N
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Description

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent atherothrombotic events in patients with acute coronary syndromes (ACS) or a history of myocardial infarction (MI). Its pharmacokinetic profile includes rapid absorption (peak plasma concentration: 1.5 hours), moderate bioavailability (36%), and linear kinetics. The active metabolite, AR-C124910XX, contributes to its antiplatelet effects and has a half-life of 8.5 hours . This compound is dosed twice daily, ensuring sustained platelet inhibition, and is primarily metabolized by CYP3A4/5 enzymes, with excretion via feces (58%) and urine (27%) .

Preparation Methods

Synthesis of Key Intermediates

Thienopyrimidine Intermediate (Compound 14)

The thienopyrimidine derivative 14 serves as a critical building block. Traditional nitration of compound 21 using mixed acids (HNO₃/H₂SO₄) at elevated temperatures often led to uncontrollable exothermic events, necessitating safer alternatives . A breakthrough involved substituting iron reduction with catalytic hydrogenation, albeit at higher costs . Recent optimizations employ Resin-NO₂ , a polymeric nitrating agent, to achieve nitro intermediate 22 in water-acetonitrile mixtures, mitigating thermal risks and improving yield to 85% .

Cyclopentyl Derivative (Compound 13)

Condensation of 13 with 14 historically required autoclave conditions (72 psi, 40–45 hours) in ethanol with triethylamine, resulting in prolonged reaction times and impurities . Modern protocols utilize ethylene glycol as a solvent, enabling ambient-pressure reactions at 80–90°C for 12–15 hours, which enhances safety and reduces byproduct formation .

Triazole Ring Formation via Diazotization

The construction of the triazole moiety (compound 16 ) represents a pivotal step. Early methods employed sodium nitrite in acetic acid, which risked forming carcinogenic nitrosamines . The adoption of Resin-NO₂ in water-acetonitrile systems revolutionized this step, enabling diazotization at 0–5°C with 95% yield and minimal impurities . Comparative studies show that this approach reduces residual nitrite levels by 90% compared to traditional methods .

Final Deprotection and Purification

Deprotection of the ketal group in compound 12 to yield this compound 1 demands careful acid selection. Initial use of trifluoroacetic acid in methanol generated methyl chloride, a genotoxic impurity . Switching to hydrochloric acid in dichloromethane (DCM) under biphasic conditions reduced contact time with acidic media, suppressing impurity 27 to <0.05% . Post-deprotection, silica gel polishing in acetonitrile-toluene mixtures followed by crystallization at -5–5°C achieved 99.78% HPLC purity .

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters across reported synthesis routes:

ParameterTraditional Method Resin-NO₂ Method Patent WO2021245220A1
Diazotization ReagentNaNO₂/AcOHResin-NO₂/H₂O-MeCNNaNO₂ with pH control
Reaction Time (h)40–4512–152–10
Yield (%)50–556570–75
Purity (%)95–9799.78>99.9
Key ImpurityNitrosamines, 26 , 27 <0.1% impuritiesUndetectable nitrosamines

Recent Advances and Industrial Applications

Recent patents highlight solvent-free approaches for intermediate coupling and microwave-assisted triazole cyclization, reducing energy consumption by 40% . Furthermore, the integration of continuous manufacturing platforms has slashed batch times from 14 days to 5 days, aligning with green chemistry principles .

Chemical Reactions Analysis

Ticagrelor undergoes various chemical reactions, including:

Scientific Research Applications

Clinical Applications

1. Acute Coronary Syndrome (ACS)
Ticagrelor is recommended as a first-line treatment for patients with ACS. Clinical trials have demonstrated its superiority over clopidogrel in reducing major cardiovascular events. For instance, the PLATO trial showed that this compound significantly lowered the incidence of death from vascular causes, myocardial infarction, or stroke compared to clopidogrel (9.8% vs. 11.7%) over 12 months .

2. Percutaneous Coronary Intervention (PCI)
In patients undergoing PCI, this compound is often used in combination with aspirin to prevent stent thrombosis and other ischemic events. The TWILIGHT trial indicated that transitioning to this compound monotherapy after a short duration of dual antiplatelet therapy resulted in lower bleeding rates without increasing ischemic risks .

3. Long-Term Antiplatelet Therapy
this compound is also utilized for long-term management in patients with established coronary artery disease. Studies suggest that continued use of this compound beyond the initial treatment phase can further reduce the risk of cardiovascular events compared to stopping treatment .

Case Study: One-Month Outcomes Post-PCI

A study involving 156 ACS patients treated with this compound post-PCI reported adverse effects including dyspnea (28.8%) and bleeding (2.5%). Notably, there were no instances of bradycardia or stent thrombosis recorded during the follow-up period . This highlights the importance of monitoring side effects while benefiting from this compound's efficacy.

Comparative Analysis: this compound vs. Clopidogrel

In a comparative analysis of this compound and clopidogrel, this compound was associated with significantly reduced rates of myocardial infarction and mortality without increasing major bleeding risks . The findings from multiple studies emphasize this compound's role as a safer alternative for high-risk patients.

Pharmacological Properties

Property This compound Clopidogrel
Onset of ActionRapidSlower
ReversibilityYesNo
Platelet Inhibition DurationShorterLonger
Major Bleeding RiskComparableHigher
Efficacy in ACSSuperiorInferior

Comparison with Similar Compounds

Mechanism of Action and Pharmacokinetics

Ticagrelor reversibly inhibits the P2Y12 receptor, offering faster onset and offset of action compared to irreversible thienopyridines. Clopidogrel and prasugrel are prodrugs requiring hepatic conversion to active metabolites, introducing variability due to CYP2C19 (clopidogrel) or CYP3A4/5/CYP2B6 (prasugrel) polymorphisms .

Parameter This compound Clopidogrel Prasugrel
Prodrug No Yes Yes
Bioavailability 36% ~50% >79%
Active Metabolite AR-C124910XX Yes (CYP-dependent) Yes (efficient metabolism)
Dosing Frequency Twice daily Once daily Once daily
Half-Life 7–9 hours 6–8 hours 3.7–7.4 hours
CYP Dependence CYP3A4/5 CYP2C19 CYP3A4/5, CYP2B6
Reversibility Yes No No

Sources:

Efficacy in Clinical Outcomes

  • This compound vs. Clopidogrel: The PLATO trial demonstrated this compound’s superiority in reducing composite endpoints (cardiovascular death, MI, stroke) by 16% (HR: 0.84; 95% CI: 0.77–0.92) . However, this compound increased non-CABG major bleeding (4.5% vs. 3.8%; p=0.03) .
  • Prasugrel vs. Clopidogrel : TRITON-TIMI 38 showed prasugrel reduced MACE by 19% (HR: 0.81; 95% CI: 0.73–0.90) but increased TIMI major bleeding (2.4% vs. 1.8%; p=0.03) .
  • This compound vs. Prasugrel : ISAR-REACT 5 found prasugrel superior in reducing death, MI, or stroke (6.9% vs. 9.3%; HR: 0.77; 95% CI: 0.62–0.94) but with similar bleeding rates . Network meta-analyses suggest prasugrel’s ischemic benefits are offset by higher bleeding risk compared to this compound .
Trial Comparison MACE Reduction Bleeding Risk
PLATO This compound vs. Clopidogrel 16% ↓ (p<0.001) Higher (p=0.03)
TRITON-TIMI 38 Prasugrel vs. Clopidogrel 19% ↓ (p<0.001) Higher (p=0.03)
ISAR-REACT 5 Prasugrel vs. This compound 26% ↓ (p=0.006) No significant difference

Sources:

Special Populations

  • CYP Polymorphisms : this compound’s efficacy is unaffected by CYP2C19 variants, unlike clopidogrel . However, CYP3A4 polymorphisms may alter this compound metabolism .
  • Hepatic/Renal Impairment: No dose adjustment needed for mild hepatic or renal dysfunction .
  • Elderly Patients : this compound’s bleeding risk requires caution in patients >75 years .

Cost-Effectiveness

NICE analyses indicate this compound is cost-effective but may be dominated by prasugrel in scenarios prioritizing ischemic risk reduction . Clopidogrel remains preferred in low-resource settings due to lower cost .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Ticagrelor’s antiplatelet action, and how does it differ from other P2Y12 inhibitors?

  • Methodological Answer: Use in vitro platelet aggregation assays (e.g., light transmission aggregometry) to compare this compound with clopidogrel or prasugrel. Measure adenosine uptake via high-performance liquid chromatography (HPLC) to validate its secondary adenosine-mediated effects .
  • Key Data: this compound’s reversible binding to P2Y12 receptors reduces ADP-induced platelet activation by 90% within 2 hours, contrasting with irreversible binding by thienopyridines .

Q. How do standard clinical trial designs evaluate this compound’s efficacy in acute coronary syndrome (ACS)?

  • Methodological Answer: Analyze double-blind RCTs (e.g., PLATO trial) using primary endpoints like composite cardiovascular death, myocardial infarction, or stroke. Stratify subgroups by CYP2C19 genotype to assess pharmacogenetic variability .
  • Contradiction Alert: PLATO trial reported lower mortality with this compound vs. clopidogrel, but regional heterogeneity (e.g., higher benefit in non-North American cohorts) requires sensitivity analysis .

Advanced Research Questions

Q. How to align this compound studies with conceptual frameworks like the thrombotic-inflammatory axis?

  • Design experiments measuring interleukin-6 (IL-6) and high-sensitivity CRP alongside platelet reactivity. Use structural equation modeling to test mediation effects of inflammatory biomarkers .

Properties

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

IUPAC Name

3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)

InChI Key

OEKWJQXRCDYSHL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-({(3aR,4S,6R,6aS)-6-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}oxy)ethanol solution from above was cooled to 15° C., a solution of concentrated aqueous hydrochloric acid (465 kg) in methanol (623 kg), also tempered to 15° C., was charged. The reaction was stirred at 15° C. until the conversion criterion was fulfilled (>97%) and the phases were allowed to separate. The methanol-water layer, containing the product, was added to sodium bicarbonate (404 kg) in water (749 kg), keeping the temperature below 22° C. When pH≧6 the aqueous layer was extracted with ethylacetate (756 kg) and the phases were separated. The water layer was again washed with ethylacetate (1080 kg) whereafter the aqueous layer was discharged. The ethylacetate layers were combined and washed once with water (490 kg). The water content in the remaining ethylacetate solution was decreased to ≦0.8% (w/w) by vacuum distillation at 50° C., followed by a clear filtration and the concentration was adjusted to 6.2 L/kg 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol. The mixture was heated to 50° C. and then iso-octane was added (1152 kg) during 45 minutes. The slurry was cooled to 0° C. during 2.5 hours and then kept at this temperature for 3.5 hours. The product was isolated and washed with a cold (<5° C.) mixture of ethylacetate (722 kg) and iso-octane (828 kg). Finally, the isolated product was dried under vacuum to give the title compound as a white solid (203 kg, 90% calculated from 2-[((3aR,4S,6R,6aS)-6-{[5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl]amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]ethanol).
Quantity
465 kg
Type
reactant
Reaction Step Two
Quantity
623 kg
Type
solvent
Reaction Step Three
Yield
90%

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